molecular formula C8H12ClN3 B8607174 (6-Chloro-2-ethyl-pyrimidin-4-yl)-dimethyl-amine

(6-Chloro-2-ethyl-pyrimidin-4-yl)-dimethyl-amine

Cat. No. B8607174
M. Wt: 185.65 g/mol
InChI Key: LEESZQPSJYQSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044068B2

Procedure details

A mixture of zinc bromide (2.6 g) and THF (15 mL) was cooled to −60 to −70° C., a solution (3.8 mL) of 3 M ethylmagnesium bromide in diethyl ether was added dropwise, the mixture was stirred at −75° C. for 70 min and then at room temperature for 1 h, followed by addition of a solution of Pd(PPh3)4 (0.60 g) and (2,6-dichloropyrimidin-4-yl)dimethylamine (2.0 g) in THF (8 mL), and the mixture was heated to reflux for 17 h. The mixture was cooled to room temperature, then the reaction mixture was diluted with chloroform, washed with saturated aqueous ammonium chloride, and then extracted with chloroform. The organic layer was dried with anhydrous sodium sulfate, the desiccant was removed by filtration, then the filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=15:1) to obtain the title compound (0.18 g) and (6-chloro-2-ethylpyrimidin-4-yl)dimethylamine (0.46 g).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
0.6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[Cl:5][C:6]1[N:11]=[C:10]([N:12]([CH3:14])[CH3:13])[CH:9]=[C:8]([Cl:15])[N:7]=1>C(OCC)C.C1COCC1.C(Cl)(Cl)Cl.[Br-].[Zn+2].[Br-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:5][C:6]1[N:11]=[C:10]([N:12]([CH3:14])[CH3:13])[CH:9]=[C:8]([CH2:1][CH3:2])[N:7]=1.[Cl:15][C:8]1[N:7]=[C:6]([CH2:1][CH3:2])[N:11]=[C:10]([N:12]([CH3:14])[CH3:13])[CH:9]=1 |f:5.6.7,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)N(C)C)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.6 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −75° C. for 70 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 17 h
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=15:1)

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)N(C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)CC)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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